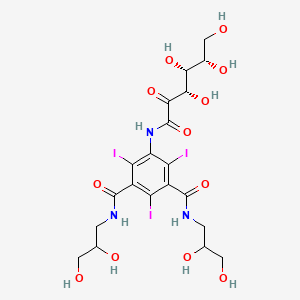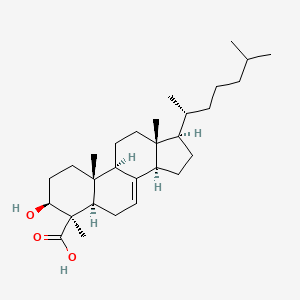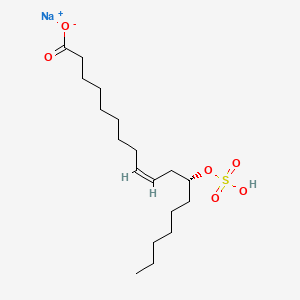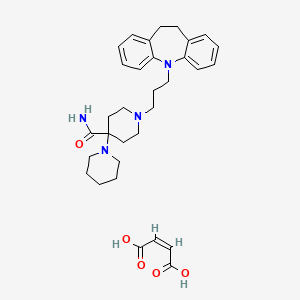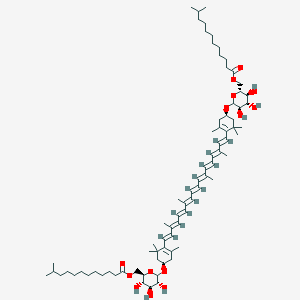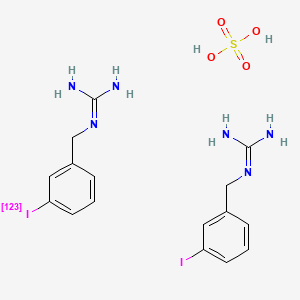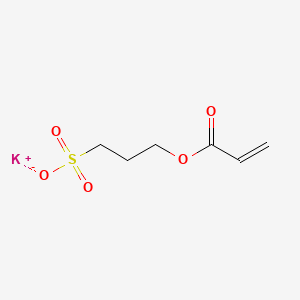
Potassium 3-sulphonatopropyl acrylate
Descripción general
Descripción
Potassium 3-sulphonatopropyl acrylate is a polymer that has been synthesized for use in coatings . It is a test compound for the study of nucleobases and polymeric matrix crosslinking . This polymer consists of monomers and can be crosslinked . It is also a functional acrylic acid monomer useful in the synthesis of new generation of super water absorbent, superporous, polymer hydrogels .
Synthesis Analysis
The monomer was polymerized to prepare a hydrogel test bed, which was used in a study an in vitro wound infection model . It was also polymerized with N-isopropyl acrylamide to prepare thermoresponsive super water absorbent hydrogels, superporous hydrogels (SPH) and SPH based composites .Molecular Structure Analysis
The molecular formula of Potassium 3-sulphonatopropyl acrylate is C6H9KO5S . The molecular weight is 232.3 g/mol . The structure consists of monomers and can be crosslinked .Chemical Reactions Analysis
Potassium 3-sulphonatopropyl acrylate is a polymer that has been synthesized for use in coatings . It is a test compound for the study of nucleobases and polymeric matrix crosslinking . This polymer consists of monomers and can be crosslinked .Physical And Chemical Properties Analysis
The molecular formula of Potassium 3-sulphonatopropyl acrylate is C6H9KO5S . The molecular weight is 232.3 g/mol . The structure consists of monomers and can be crosslinked .Aplicaciones Científicas De Investigación
Hydrogel Formation
Potassium 3-sulphonatopropyl acrylate can be polymerized to prepare hydrogels . Hydrogels are networks of polymer chains that are hydrophilic and can hold a large amount of water. They are used in a variety of applications, including wound dressings, drug delivery systems, and tissue engineering scaffolds .
Super Water Absorbent
This compound is useful in the synthesis of a new generation of super water absorbent, superporous, polymer hydrogels . These materials can absorb and retain extremely large amounts of a liquid relative to their own mass, which makes them useful in products like baby diapers, adult incontinence products, and feminine hygiene products .
Coating Applications
Potassium 3-sulphonatopropyl acrylate has been synthesized for use in coatings . Coatings can provide protection against environmental factors, enhance the appearance of the coated object, and add functionality such as antimicrobial properties .
Thermoresponsive Materials
The compound can be polymerized with N-isopropyl acrylamide to prepare thermoresponsive super water absorbent hydrogels . Thermoresponsive materials change their properties in response to changes in temperature, which can be useful in applications like drug delivery and sensors .
Ion Exchange Resins
Potassium 3-sulphonatopropyl acrylate is used to improve the properties of ion exchange resins . Ion exchange resins are polymers that can exchange specific ions within the polymer with ions in a solution that is passed over them . They are used in water purification and water softening, among other applications .
Perovskite Solar Cells
In the field of photovoltaics, this compound has been used to modify the buried interface in CsPbI3 perovskite solar cells . This modification helps to passivate interfacial defects, optimize energetic alignment, and facilitate perovskite crystallization, thereby reducing trap-assisted charge recombination and interfacial energetic loss .
Poly-electrolytes
Potassium 3-sulphonatopropyl acrylate is used in the synthesis of poly-electrolytes . Poly-electrolytes are polymers whose repeating units bear an electrolyte group, and they find use in a variety of applications, including water treatment and in the oil industry .
Adhesion Improvement
This compound is used to stabilize waterborne acrylic dispersion and improve adhesion . Improved adhesion is critical in applications like paints and coatings, adhesives, and sealants .
Safety and Hazards
Potassium 3-sulphonatopropyl acrylate is harmful if inhaled and causes skin and eye irritation . It may cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Potassium 3-sulphonatopropyl acrylate has been used in modifying the buried interface in CsPbI3 Perovskite Solar Cells . This modification has resulted in favorable functions in terms of passivating interfacial defects, optimizing energetic alignment, and facilitating perovskite crystallization . This strategy shows a promising future in developing high-performance all-inorganic perovskite photovoltaics .
Propiedades
IUPAC Name |
potassium;3-prop-2-enoyloxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S.K/c1-2-6(7)11-4-3-5-12(8,9)10;/h2H,1,3-5H2,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFOXJWBPGONDR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014889 | |
| Record name | Potassium 3-sulfopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-sulphonatopropyl acrylate | |
CAS RN |
31098-20-1 | |
| Record name | 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031098201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-sulfopropyl ester, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium 3-sulfopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 3-sulphonatopropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3-Sulfopropyl acrylate potassium salt in materials science?
A1: 3-Sulfopropyl acrylate potassium salt (SPAK) is frequently used as a monomer in the synthesis of various hydrogels. Its incorporation introduces negative charges and sulfonic acid groups, impacting the hydrogel's swelling behavior, mechanical properties, and potential for applications like drug delivery, tissue engineering, and soft robotics. [, , , , , , ]
Q2: How does the concentration of SPAK influence the properties of hydrogels containing N-isopropylacrylamide (NIPAAm)?
A2: Increasing the SPAK concentration in NIPAAm-based hydrogels significantly increases their swelling ratio. For instance, a hydrogel with 87.5 mol% SPAK and 1 mol% crosslinker exhibited a swelling ratio of 35,000%, significantly higher than the NIPAAm homopolymer with the same crosslinker concentration (1000%). This is attributed to the hydrophilic nature of SPAK. []
Q3: Can SPAK-containing hydrogels be used in applications requiring responsiveness to external stimuli?
A3: Yes, hydrogels containing SPAK and NIPAAm exhibit thermoresponsive behavior. They demonstrate a lower critical solution temperature (LCST) close to poly(NIPAAm), around 28-30°C. This means the hydrogels undergo a reversible transition from a swollen state to a collapsed state upon reaching this temperature. []
Q4: How does the presence of SPAK in a polymer membrane impact its ionic permeability?
A4: SPAK, carrying negative charges, is combined with positively charged poly(diallyl-dimethylammonium chloride) to create polymer membranes with controllable ionic permeability. This control is achieved by injecting a neurotransmitter solution, enabling the emulation of signal transmission behavior observed in biological neurons. []
Q5: How does the drying process under strain affect SPAK-containing double-network hydrogels?
A5: Drying AMPS/AAm double-network hydrogels (where AMPS is 2-acrylamido-2-methylpropane sulfuric acid) under high extension ratios (>2) leads to plastic deformation and non-Fickian water diffusion behavior. This highlights the importance of controlling mechanical constraints during the drying of these hydrogels. []
Q6: Can the mechanical properties of SPAK-based double-network hydrogels be enhanced?
A6: Yes, incorporating physically trapped polymer chains (PTPCs) like high molecular weight poly(ethylene oxide) (PEO) or polyacrylamide (PAAm) into SPAK/AAm double-network hydrogels significantly enhances their tensile strength and elongation at break. These PTPCs act as molecular release agents, reducing internal friction and increasing energy dissipation during deformation. []
Q7: What is the role of SPAK in proton-conductive membranes for fuel cells?
A7: SPAK, due to its sulfonic acid groups, is a key component in the synthesis of proton-conductive polymer and hybrid polymer-inorganic membranes for fuel cells. These membranes, synthesized through UV-initiated polymerization and sol-gel processes, exhibit high proton conductivity and low methanol uptake, making them suitable for fuel cell applications. [, ]
Q8: How does SPAK contribute to the development of superporous hydrogels (SPHs)?
A8: SPAK is used in the synthesis of semi-interpenetrating polymer network (semi-IPN) superporous hydrogels (SPHs). The swelling ratio and mechanical strength of these SPHs can be tuned by adjusting parameters like the ratio of SPAK to crosslinker and initiator concentration. This tunability makes them promising for drug delivery systems. []
Q9: Can SPAK be used to improve the 3D printability of electroactive hydrogels (EAHs)?
A9: Yes, using glycidyl methacrylated hyaluronic acid (GMHA) as a multileg long chain crosslinker with SPAK significantly enhances the mechanical properties of the resulting EAHs without compromising their electroactivity. This improvement enables the 3D printing of elaborate structures with enhanced stretchability and fracture toughness. []
Q10: What is the significance of conical nanopores functionalized with SPAK-containing hydrogels?
A10: Conical nanopores functionalized with SPAK-containing hydrogels can be used to create cation-selective membranes. These membranes show potential for use in reversed electro-dialysis systems, which harvest energy from salinity gradients. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




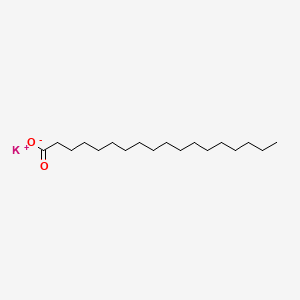
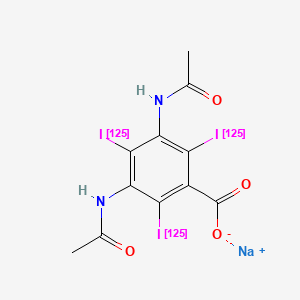
![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)
![potassium;(2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260587.png)
